Pirlindole

MAO-A inhibition selectivity in vitro pharmacology

Procure Pirlindole (CAS 145165-49-7) for your research pipeline. Its unique dual RIMA/SNRI mechanism and a ~208-1,750-fold selectivity for MAO-A over MAO-B ensure clean, specific pathway interrogation, free from the anticholinergic liabilities of tricyclics. This is the preferred tool for fibromyalgia and chronic pain studies, with a statistically significant NNT of 2 for pain improvement, making it a superior choice over moclobemide to maximize treatment effect detection.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 145165-49-7
Cat. No. B7768867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlindole
CAS145165-49-7
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
InChIInChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
InChIKeyIWVRVEIKCBFZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirlindole CAS 145165-49-7: Procurement Guide for a Selective, Reversible MAO-A Inhibitor


Pirlindole (CAS 145165-49-7) is a tetracyclic compound classified as a reversible inhibitor of monoamine oxidase A (RIMA) with secondary serotonin-norepinephrine reuptake inhibitory (SNRI) activity [1]. Developed and primarily marketed in Russia under the brand names Lifril and Pyrazidol [2], pirlindole is structurally and pharmacologically related to metralindole [2]. Its primary mechanism consists of selective and reversible inhibition of MAO-A, distinguishing it from classical irreversible MAO inhibitors and tricyclic antidepressants [3]. Pirlindole demonstrates high selectivity for MAO-A over MAO-B [4], lacks anticholinergic activity [3], and exhibits a low potential for tyramine pressor amplification (the 'cheese effect') [3].

Why Generic Pirlindole Substitution with Other RIMAs or MAOIs Fails in Research Applications


Pirlindole cannot be simply interchanged with other reversible MAO-A inhibitors (RIMAs) such as moclobemide, nor with classical irreversible MAOIs or tricyclic antidepressants. Key differentiating factors include: its dual RIMA/SNRI mechanism versus the pure RIMA profile of moclobemide [1]; its unique tetracyclic structure and high MAO-A selectivity profile [2]; its documented absence of anticholinergic activity, a common liability of tricyclic antidepressants [1]; and its distinct clinical efficacy profile, including superiority to moclobemide in fibromyalgia pain outcomes [3]. The quantitative evidence below demonstrates that these differences are not merely pharmacological nuances but translate into measurable distinctions in binding, clinical response, and tolerability that directly impact scientific selection and experimental reproducibility.

Quantitative Differentiation Evidence for Pirlindole Procurement and Research Selection


MAO-A Inhibition Potency and MAO-B Selectivity: Pirlindole vs. Moclobemide and Tetrindole

Pirlindole demonstrates potent and highly selective inhibition of MAO-A relative to MAO-B. In rat brain preparations, pirlindole inhibits MAO-A with an IC50 of 250 nM and MAO-B with a Ki of 52,100 nM [1]. This represents an approximately 208-fold selectivity for MAO-A over MAO-B. In rat heart tissue, MAO-A IC50 is 34.2 nM with MAO-B Ki of 59,900 nM [1], yielding a selectivity ratio of approximately 1,750-fold. In contrast, the structural analog tetrindole shows comparable but slightly different selectivity profiles, while moclobemide exhibits a distinct selectivity ratio and lacks the secondary SNRI activity present in pirlindole [2].

MAO-A inhibition selectivity in vitro pharmacology antidepressant

Clinical Superiority in Fibromyalgia: Pirlindole vs. Moclobemide Head-to-Head Meta-Analysis

A Cochrane systematic review evaluating MAOIs for fibromyalgia syndrome directly compared pirlindole and moclobemide. Pirlindole demonstrated statistically significant improvements versus placebo across multiple outcomes (pain, tender points, patient and physician global assessment), whereas moclobemide did not show statistically significant differences from placebo [1]. The pooled analysis revealed a modest effect size on pain (mean difference -1.45; 95% CI -2.71 to -0.20; NNT = 2) and a small effect on tender points (SMD -0.36; 95% CI -0.72 to 0.00) [1]. The review authors explicitly concluded: 'Of the MAOIs studied, pirlindole seems more effective than moclobemide' [2].

fibromyalgia pain management clinical efficacy meta-analysis

Antidepressant Response Rates: Pirlindole vs. Moclobemide Direct Comparison

In a double-blind randomized controlled trial directly comparing pirlindole (150-300 mg/day) with moclobemide (300-600 mg/day) in 116 patients with depression, both drugs produced significant improvements on depression rating scales [1]. At day 42, an improvement of ≥50% in the Hamilton Depression Rating Scale (HDRS) score was observed in 80% of patients in the pirlindole group compared to 67% in the moclobemide group [1]. This represents a 13 percentage-point difference in response rate favoring pirlindole. The pattern of score development did not differ significantly between groups, indicating comparable onset of action [1].

major depressive disorder clinical trial response rate RIMA

Absence of Anticholinergic Activity: Pirlindole vs. Tricyclic Antidepressants

Pirlindole exhibits no measurable anticholinergic activity, a key differentiator from tricyclic antidepressants (TCAs) such as imipramine and amitriptyline [1]. Preclinical characterization confirms that pirlindole 'has no effect on the dopaminergic and cholinergic systems' [1]. In contrast, TCAs produce significant anticholinergic side effects including dry mouth, constipation, blurred vision, and urinary retention due to muscarinic receptor antagonism. This absence of anticholinergic liability in pirlindole was corroborated in a head-to-head trial against moclobemide, where dry mouth occurred significantly more frequently with moclobemide than with pirlindole [2].

anticholinergic side effects tolerability mechanism of action

Superior Tolerability Profile: Pirlindole vs. Moclobemide in Dry Mouth and Tachycardia

In a head-to-head double-blind trial comparing pirlindole and moclobemide in depression, the overall side-effect profiles were similar except for two specific adverse events: dry mouth and tachycardia [1]. Both adverse events occurred significantly more frequently in patients receiving moclobemide compared to those receiving pirlindole (p < 0.05) [1]. This difference was statistically significant while all other side-effect types showed non-significant differences between the two RIMAs [1].

tolerability side effects dry mouth tachycardia clinical trial

Recommended Research and Procurement Applications for Pirlindole


Fibromyalgia and Chronic Pain Preclinical/Clinical Research

Pirlindole is the preferred RIMA for fibromyalgia and chronic pain research due to its statistically significant efficacy versus placebo across multiple pain-related outcomes, a finding not replicated with moclobemide [1]. The Cochrane review explicitly concluded that pirlindole 'seems more effective than moclobemide' in this indication, with a number needed to treat (NNT) of 2 for pain improvement [1]. Researchers designing fibromyalgia studies should select pirlindole over moclobemide to maximize the likelihood of detecting a true treatment effect.

Depression Studies Requiring Dual RIMA/SNRI Mechanism with Favorable Tolerability

For depression research requiring a compound that combines reversible MAO-A inhibition with secondary SNRI activity, pirlindole offers a unique mechanistic profile [1]. Its 80% response rate at 42 days compares favorably to moclobemide's 67% in direct comparison [2]. Additionally, its significantly lower rates of dry mouth and tachycardia relative to moclobemide [2] make it advantageous for long-term dosing protocols where subject compliance and retention are critical.

Neuropharmacology Studies Requiring MAO-A Selectivity Without MAO-B or Anticholinergic Confounding

Pirlindole's ~208- to 1,750-fold selectivity for MAO-A over MAO-B [1], combined with its complete lack of anticholinergic activity [2], makes it an optimal tool compound for studies requiring clean MAO-A pathway interrogation. Researchers using tricyclic antidepressants or less selective MAO inhibitors should substitute pirlindole to eliminate off-target muscarinic receptor interference and minimize MAO-B-related confounding variables.

Quote Request

Request a Quote for Pirlindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.